

Spectroscopic Data for Platyphyllenone Remains Elusive

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Compound of Interest

Compound Name: *Platyphyllenone*

Cat. No.: *B143735*

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A comprehensive search for the spectroscopic data of **Platyphyllenone**, a pyrrolizidine alkaloid, has yielded limited specific results, preventing the creation of a detailed technical guide as requested. Despite extensive queries for its Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), and Infrared (IR) data, publicly available, detailed experimental values for this specific compound could not be retrieved.

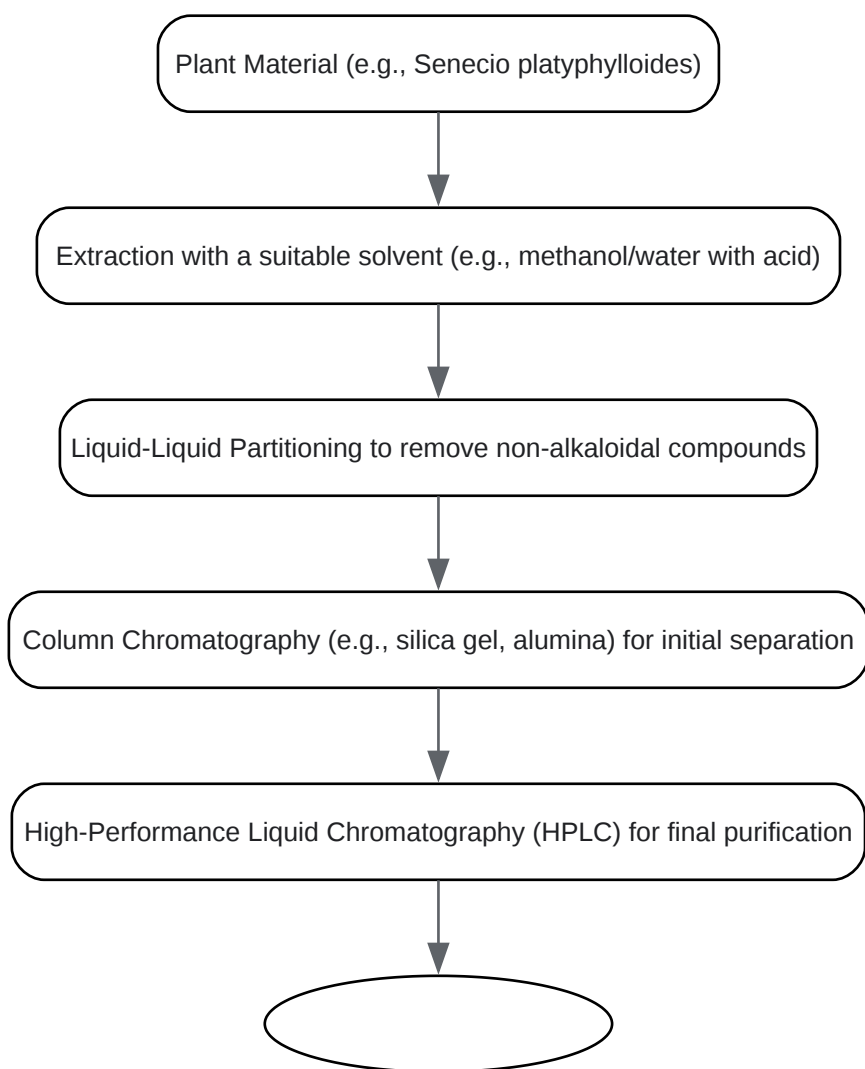
General analytical techniques for the characterization of pyrrolizidine alkaloids are well-documented. These methods are crucial for the structural elucidation of this class of compounds.

General Experimental Protocols for Pyrrolizidine Alkaloid Analysis

The isolation and structural determination of pyrrolizidine alkaloids typically involve a series of chromatographic and spectroscopic techniques.

Isolation and Purification

A general workflow for the isolation of pyrrolizidine alkaloids from plant material, such as species from the *Senecio* genus, is outlined below. This process is fundamental to obtaining a pure sample for spectroscopic analysis.



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Caption: General workflow for the isolation of **Platyphyllenone**.

Spectroscopic Analysis

Once isolated, the purified compound undergoes a suite of spectroscopic analyses to determine its chemical structure.

- Nuclear Magnetic Resonance (NMR) Spectroscopy: ^1H and ^{13}C NMR are fundamental for elucidating the carbon-hydrogen framework of the molecule. Chemical shifts (δ) in parts per million (ppm) and coupling constants (J) in Hertz (Hz) provide detailed information about the connectivity and stereochemistry of the atoms. For pyrrolizidine alkaloids, specific signals in

the ^1H NMR spectrum can be characteristic of the necine base and the necic acid portions of the molecule.

- **Mass Spectrometry (MS):** Techniques such as Electron Ionization (EI-MS) or Electrospray Ionization (ESI-MS) are used to determine the molecular weight and elemental composition of the compound. The fragmentation pattern observed in the mass spectrum offers valuable clues about the structure, particularly the nature of the ester side chains. Common fragmentation patterns for pyrrolizidine alkaloids involve cleavage of the ester bonds and fragmentation of the pyrrolizidine ring system.
- **Infrared (IR) Spectroscopy:** IR spectroscopy is employed to identify the functional groups present in the molecule. Characteristic absorption bands can indicate the presence of hydroxyl ($-\text{OH}$), carbonyl ($\text{C}=\text{O}$) from the ester and/or lactone groups, and C-O and C-N bonds, which are all integral parts of the **Platyphyllenone** structure.

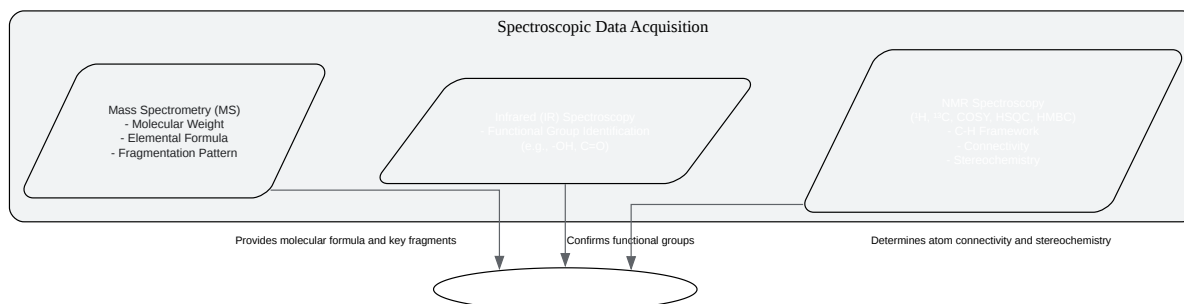
Data Presentation

Without the specific quantitative data for **Platyphyllenone**, the requested tables for its ^1H NMR, ^{13}C NMR, MS, and IR data cannot be populated.

Signaling Pathways and Logical Relationships

Similarly, without specific biological studies on **Platyphyllenone**, creating a diagram of its signaling pathways is not feasible. The biological activities of pyrrolizidine alkaloids can vary significantly, and it would be inaccurate to extrapolate a pathway for **Platyphyllenone** without direct experimental evidence.

A logical workflow for the structural elucidation of an unknown pyrrolizidine alkaloid like **Platyphyllenone**, based on the combination of spectroscopic data, is presented below.



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Caption: Logical workflow for structure elucidation.

In conclusion, while the general methodologies for the analysis of pyrrolizidine alkaloids are well-established, the specific spectroscopic data required for a detailed technical guide on **Platyphyllenone** are not readily available in the public domain. Further research, potentially involving the re-isolation and analysis of this compound from its natural source, would be necessary to generate the required data.

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